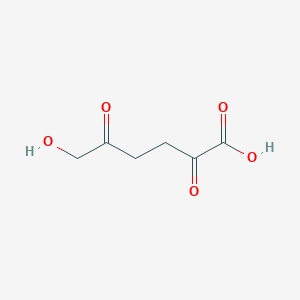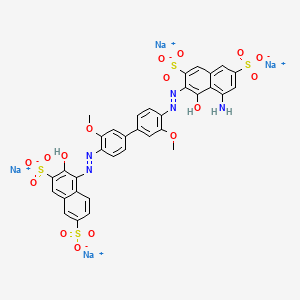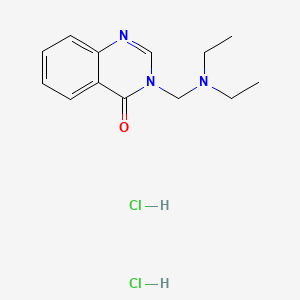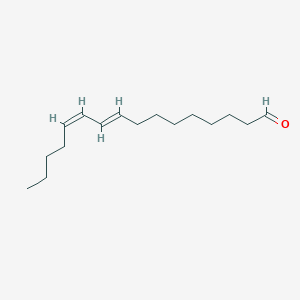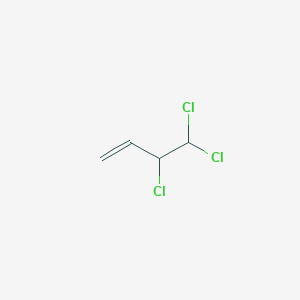![molecular formula C39H53ClN2O3 B13779190 Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- is a complex organic compound with a unique structure that includes a benzene ring, a propanamide group, and various functional groups such as chlorophenyl, oxooctadecyl, and phenoxy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzenepropanamide Backbone: This step involves the reaction of benzene with propanamide under specific conditions to form the benzenepropanamide backbone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom replaces a hydrogen atom on the benzene ring.
Addition of the Oxooctadecyl Group: The oxooctadecyl group is added through an amide bond formation, involving the reaction of an octadecylamine derivative with the benzenepropanamide backbone.
Incorporation of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the benzenepropanamide backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine; often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-: A simpler analog with similar structural features but lacking the oxooctadecyl and phenoxy groups.
N-(4-Chlorophenyl)-1,2-phenylenediamine: Another compound with a chlorophenyl group, used in the synthesis of dyes and other chemicals.
Uniqueness
Benzenepropanamide, N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C39H53ClN2O3 |
|---|---|
Peso molecular |
633.3 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxo-2-phenoxypropanamide |
InChI |
InChI=1S/C39H53ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-31-41-33-29-27-32(28-30-33)37(43)38(45-34-23-18-17-19-24-34)39(44)42-36-26-21-20-25-35(36)40/h17-21,23-30,38,41H,2-16,22,31H2,1H3,(H,42,44) |
Clave InChI |
DEQRLTIYYOTDKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=CC=C2Cl)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
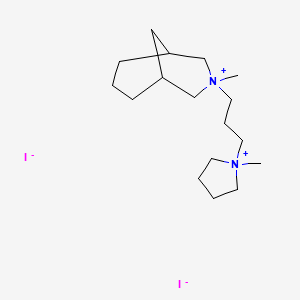
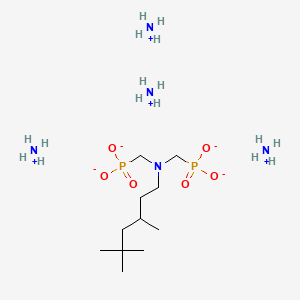
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)

